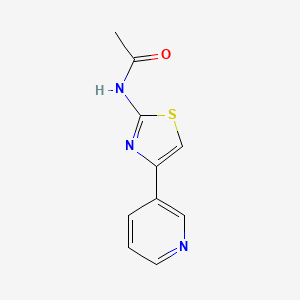

N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

Chemical Structure and Properties N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS: 118371-30-5) is a heterocyclic compound with a molecular formula of C10H9N3OS and a molecular weight of 219.26 g/mol. It consists of a thiazole ring substituted at the 4-position with a pyridin-3-yl group and at the 2-position with an acetamide moiety.

Synthesis

The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, analogous derivatives are prepared by reacting 2-chloroacetamide intermediates with pyridine-containing amines under reflux conditions in polar aprotic solvents like DMF, followed by purification via recrystallization .

Properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7(14)12-10-13-9(6-15-10)8-3-2-4-11-5-8/h2-6H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKRWNGNLGKAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has been investigated for its anticancer properties. Thiazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

Case Studies:

- In vitro Studies: A study demonstrated that thiazole derivatives significantly reduced cell viability in breast and lung cancer cell lines, suggesting their role as potential chemotherapeutic agents .

- Mechanism of Action: The anticancer effects are believed to be mediated through the inhibition of specific signaling pathways involved in cell survival and proliferation, including the MAPK pathway .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects, which have been linked to its ability to inhibit pro-inflammatory cytokines. This property is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Research Findings:

- In vivo Studies: Animal models treated with N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide showed reduced levels of inflammatory markers and improved clinical scores in models of arthritis .

- Clinical Implications: The dual inhibition of inflammation-related pathways suggests that this compound could be developed into a therapeutic agent for managing inflammatory disorders.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This aspect is crucial as antibiotic resistance continues to rise globally.

Key Insights:

- Broad-Spectrum Activity: Studies indicate that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

- Potential Applications: These findings suggest that N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide could be explored further for use in developing new antimicrobial therapies.

Cardiovascular Applications

Recent research has highlighted the potential of this compound in cardiovascular medicine, particularly concerning its effects on lipid metabolism.

Pharmacological Insights:

- HDL Cholesterol Stimulation: Compounds similar to N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been identified as stimulants for HDL cholesterol, which is beneficial for cardiovascular health. This could lead to new treatments for dyslipidemia and related conditions .

Synthesis and Derivatives

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves several steps that can yield various derivatives with potentially enhanced biological activity.

Synthetic Pathways:

- Reaction of pyridine derivatives with thiazole intermediates.

- Modification of the acetamide group to improve solubility and bioavailability.

This versatility allows researchers to tailor compounds for specific therapeutic targets.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, which can modulate signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Key Structural Differences

Key Observations :

- Acetamide vs. Benzamide : Replacement of acetamide with benzamide (e.g., 3,4-dichlorobenzamide in ) increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce solubility.

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :

- Antimicrobial Activity : Piperazine-linked derivatives (e.g., compound 47 in ) show enhanced activity due to sulfonyl groups improving target penetration.

- Antidiabetic Potential: Coumarin-thiazole hybrids (e.g., compound 13 in ) exhibit strong α-glucosidase inhibition, attributed to the coumarin moiety’s planar structure facilitating enzyme interaction.

- Structural Determinants : The pyridin-3-yl group in the target compound may confer selectivity for metalloproteinases (MMPs) over other enzymes .

Physicochemical Properties

Table 3: Thermal and Spectral Data

Key Observations :

- Thermal Stability : High melting points (200–300°C) are common, reflecting strong intermolecular interactions (e.g., hydrogen bonding via acetamide NH) .

- Spectral Signatures : IR peaks at ~1715 cm<sup>-1</sup> confirm acetamide C=O stretching, while <sup>1</sup>H-NMR resonances at δ 11.86 ppm correlate with thiazole NH protons .

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide features a thiazole ring, a pyridine moiety, and an acetamide functional group. The presence of these heterocycles contributes to its diverse pharmacological profile. The molecular formula and weight of the compound are critical for understanding its reactivity and interaction with biological targets.

Biological Activities

Preliminary studies indicate that N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds in the thiazole series have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting that N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide might also exhibit anti-inflammatory effects by modulating pathways such as the MAPK signaling cascade .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Cytotoxicity | Induction of ferroptosis |

The biological activity of N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide may be attributed to its structural features that allow interaction with specific biological targets:

- Covalent Interaction : Thiazole derivatives have been shown to act as electrophiles, capable of forming covalent bonds with nucleophilic sites in proteins, which can lead to irreversible inhibition of target enzymes .

- Receptor Modulation : The pyridine component may facilitate interactions with various receptors involved in inflammatory responses or microbial resistance mechanisms.

Synthesis and Structural Analogues

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can be achieved through multiple synthetic routes involving the condensation of pyridine derivatives with thiazole-containing acetamides. Optimizing these methods is essential for enhancing yield and purity.

Table 2: Comparison with Structural Analogues

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxyphthalazine | Hydroxyl group on phthalazine | Lacks thiazole moiety |

| N-(3-Hydroxypyridin-4-yl)acetamide | Hydroxypyridine moiety | Does not include thiazole |

| 2-Amino-thiazole derivatives | Similar thiazole structure | Varies in substitution affecting activity |

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in drug discovery. For instance, research on 2-amino-thiazoles demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations achieved . These findings suggest that N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide may similarly possess potent antimicrobial properties.

Moreover, investigations into the anti-inflammatory effects of related compounds have shown promising results in preclinical models, indicating potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.